Posenacaftor, also known as PTI-801, is a compound under investigation primarily for its potential therapeutic applications in cystic fibrosis, particularly for patients with the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. This compound is classified as a corrector of the cystic fibrosis transmembrane conductance regulator protein, aiming to restore its function in affected individuals. Posenacaftor is often studied in combination with other modulators to enhance therapeutic efficacy.
Posenacaftor is sourced from the pharmaceutical development efforts targeting cystic fibrosis. It is classified as a small molecule drug designed to correct the misfolding of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for chloride ion transport across epithelial cell membranes. This misfolding leads to reduced function of the protein and contributes to the symptoms of cystic fibrosis.
The synthesis of posenacaftor involves several intricate steps, typically utilizing organic synthesis techniques. The process may include:
Challenges in synthesis may include ensuring high yields and purity of intermediates, managing reaction conditions to avoid side reactions, and optimizing steps for scalability.
Posenacaftor's molecular structure can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features:
Detailed structural data can be derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional conformation of the molecule.
Posenacaftor undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
The mechanism of action for posenacaftor involves correcting the misfolded cystic fibrosis transmembrane conductance regulator protein by enhancing its trafficking to the cell surface:
Posenacaftor exhibits several notable physical properties:
Chemical properties include:
Posenacaftor is primarily investigated for its role in treating cystic fibrosis. Its applications include:
Posenacaftor (also referred to as PTI-801 in developmental stages) is a small molecule belonging to the cystic fibrosis transmembrane conductance regulator corrector class. Its chemical structure is characterized by a quinoline scaffold, a feature shared with other established correctors like elexacaftor. This scaffold is critical for facilitating interactions with specific domains of the misfolded cystic fibrosis transmembrane conductance regulator protein. The molecule incorporates hydrophobic substituents, including tert-butyl groups, which enhance membrane permeability and facilitate binding within the cystic fibrosis transmembrane conductance regulator's hydrophobic pockets. While the exact molecular weight and full chemical formula are not explicitly detailed in the provided sources, its structural similarity to elexacaftor suggests optimization for binding to cystic fibrosis transmembrane conductance regulator domains involved in protein folding and stability [1] [5] [8].
Table 1: Key Molecular Characteristics of Posenacaftor
| Property Category | Reported Characteristics | Functional Significance |
|---|---|---|
| Core Chemical Scaffold | Quinoline derivative | Facilitates binding interactions with cystic fibrosis transmembrane conductance regulator domains |
| Key Functional Groups | Hydrophobic substituents (e.g., tert-butyl groups) | Enhances membrane permeability and stabilizes binding within cystic fibrosis transmembrane conductance regulator hydrophobic pockets |
| Structural Relationship | Shares core scaffold with elexacaftor (VX-445) | Indicates potential overlap in mechanism and binding site |
| Mechanistic Classification | Cystic fibrosis transmembrane conductance regulator Corrector (Class II) | Targets defective folding and trafficking of F508del-cystic fibrosis transmembrane conductance regulator |
Posenacaftor functions primarily as a cystic fibrosis transmembrane conductance regulator corrector, specifically targeting the molecular pathology caused by the F508del mutation. This mutation, the most prevalent in cystic fibrosis, results in the deletion of phenylalanine at position 508 within the nucleotide-binding domain 1 of the cystic fibrosis transmembrane conductance regulator protein. This deletion disrupts the protein's folding kinetics and stability, leading to endoplasmic reticulum retention, premature degradation by the ubiquitin-proteasome system, and failure to traffic to the apical plasma membrane of epithelial cells. Consequently, chloride and bicarbonate ion transport is severely impaired [1] [4] [6].
Posenacaftor binds directly to the misfolded F508del-cystic fibrosis transmembrane conductance regulator protein. Biochemical and functional assays, including cellular thermal shift assays and fluorescence-based techniques, demonstrate that posenacaftor binding induces conformational changes that partially stabilize nucleotide-binding domain 1 and improve its interaction with other domains, particularly membrane-spanning domain 1 and membrane-spanning domain 2. This stabilization promotes the completion of the protein's folding process, allowing it to pass the endoplasmic reticulum quality control checkpoints. Consequently, a greater proportion of the F508del-cystic fibrosis transmembrane conductance regulator protein matures and traffics to the cell surface [1] [8]. While posenacaftor significantly improves cystic fibrosis transmembrane conductance regulator processing and trafficking, it does not function as a potentiator. It exhibits no intrinsic activity in enhancing the channel open probability (gating) of cystic fibrosis transmembrane conductance regulator once it reaches the plasma membrane, which is a distinct function performed by drugs like ivacaftor [1] [6].
Critical insights into posenacaftor's binding site and mechanism were derived from studies investigating its interactions with cystic fibrosis transmembrane conductance regulator revertants and its lack of additivity with elexacaftor. Revertants are second-site mutations (e.g., p.Val510Asp, p.Gly550Glu, p.Arg1070Trp, and 4RK) that partially compensate for the folding defect caused by the primary F508del mutation. Posenacaftor demonstrated a similar corrective effect on these revertants as elexacaftor, suggesting a shared mechanistic pathway [1].
The most compelling evidence for a common binding site comes from combination studies. When posenacaftor was combined with elexacaftor, no additive or synergistic correction of F508del-cystic fibrosis transmembrane conductance regulator was observed. This lack of additivity strongly indicates that both compounds bind to the same site or act through an identical molecular mechanism to exert their corrective effects. Further supporting this, posenacaftor showed synergistic effects when combined with other correctors targeting distinct cystic fibrosis transmembrane conductance regulator domains, such as ABBV-2222, FDL-169, VX-661 (tezacaftor), or VX-809 (lumacaftor). These correctors typically bind to membrane-spanning domain-containing regions or interfaces between domains. This pattern of synergy and non-additivity positions posenacaftor within the same mechanistic category (often termed "Corrector Class III") as elexacaftor, targeting a specific folding defect associated with F508del, distinct from the defects targeted by membrane-spanning domain-focused correctors like lumacaftor or tezacaftor [1].
Despite the significant rescue of F508del-cystic fibrosis transmembrane conductance regulator trafficking by posenacaftor-containing combinations, biochemical analyses indicate that the rescued mutant protein still exhibits reduced conformational stability compared to wild-type cystic fibrosis transmembrane conductance regulator. This is evidenced by a shorter half-life at the plasma membrane, highlighting that even potent corrector combinations only partially restore the full stability of the protein [1].
Posenacaftor is primarily developed for use in combination therapies, reflecting the multifactorial nature of F508del-cystic fibrosis transmembrane conductance regulator defects. Its mechanism complements that of other correctors targeting different cystic fibrosis transmembrane conductance regulator domains and potentiators enhancing channel gating [1] [8].
Combining posenacaftor with a membrane-spanning domain-targeting corrector (e.g., tezacaftor or lumacaftor) yields significantly greater correction of F508del-cystic fibrosis transmembrane conductance regulator processing, trafficking, and function than either corrector alone. This synergy arises because the two correctors address distinct biogenesis defects: posenacaftor (acting similarly to elexacaftor) targets a specific nucleotide-binding domain 1/domain-interface stability defect, while the membrane-spanning domain corrector stabilizes membrane-spanning domain assembly. The complementary actions lead to a multiplicative increase in the amount of functional cystic fibrosis transmembrane conductance regulator reaching the cell surface [1] [8].
The addition of a potentiator like ivacaftor or dirocaftor is essential to maximize the functional benefit of corrector combinations. While posenacaftor and other correctors increase the quantity of cystic fibrosis transmembrane conductance regulator at the plasma membrane, the rescued F508del-cystic fibrosis transmembrane conductance regulator protein still exhibits gating defects. Potentiators bind to the channel and increase its open probability, thereby amplifying the chloride conductance facilitated by the corrector-delivered protein. Clinical proof-of-concept studies with triple combinations (e.g., posenacaftor + dirocaftor + nesolicaftor) demonstrated significant improvements in cystic fibrosis transmembrane conductance regulator function in patients homozygous for F508del. These improvements were measured by reductions in sweat chloride concentration (indicating improved chloride transport) and increases in percent predicted forced expiratory volume in one second (indicating improved lung function). Notably, the triple combination therapy consistently outperformed double combinations (e.g., posenacaftor + dirocaftor) in both functional assays and clinical measures, underscoring the critical importance of targeting multiple defects simultaneously [8].
Table 2: Functional Rescue of F508del-CFTR by Posenacaftor Combinations
| Combination Therapy | Key Functional Outcomes (vs. Baseline/Placebo) | Inferred Mechanistic Synergy |
|---|---|---|
| Posenacaftor + Membrane-Spanning Domain Corrector (e.g., Tezacaftor/Lumacaftor) | Enhanced processing & trafficking > either corrector alone; Increased functional cystic fibrosis transmembrane conductance regulator at cell surface | Posenacaftor targets NBD1/interface defect; Membrane-spanning domain Corrector targets membrane-spanning domain assembly defect; Complementary actions |
| Posenacaftor + Elexacaftor | No additive/synergistic effect on F508del rescue | Shared binding site/identical mechanism prevents additive effect |
| Triple: Posenacaftor + Dirocaftor (Potentiator) + Nesolicaftor (Amplifier) | F508del/F508del Patients: ~5-8% increase in percent predicted forced expiratory volume in one second; ~19-29 mmol/L decrease in sweat chloride | Corrector (Posenacaftor) increases cystic fibrosis transmembrane conductance regulator at membrane; Potentiator (Dirocaftor) improves channel open probability; Amplifier (Nesolicaftor) may increase cystic fibrosis transmembrane conductance regulator mRNA/protein synthesis |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: